molecular formula C15H17N5O3S B10864172 Methyl 4-({2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]propanoyl}amino)benzoate

Methyl 4-({2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]propanoyl}amino)benzoate

Cat. No.: B10864172
M. Wt: 347.4 g/mol
InChI Key: AOULMZKKONBJIN-UHFFFAOYSA-N
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Description

Methyl 4-({2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]propanoyl}amino)benzoate is a complex organic compound that features a pyrimidine ring, a benzoate ester, and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-({2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]propanoyl}amino)benzoate typically involves multiple steps. One common route starts with the preparation of 4,6-diaminopyrimidine, which is then reacted with a sulfanyl group to form the intermediate compound. This intermediate is further reacted with methyl 4-aminobenzoate under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature and pressure, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]propanoyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyrimidine ring, using reagents like sodium methoxide.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and sodium methoxide for substitution. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols

Scientific Research Applications

Methyl 4-({2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]propanoyl}amino)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-({2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]propanoyl}amino)benzoate involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can affect various biochemical pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-({2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]propanoyl}amino)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications.

Biological Activity

Methyl 4-({2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]propanoyl}amino)benzoate, a compound with the molecular formula C15H17N5O3S and a molecular weight of 347.4 g/mol, has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine moiety, which is known for its role in various biological activities. The structural attributes include:

  • Pyrimidine Core : Contributes to the compound's interaction with biological targets.
  • Benzoate Group : Imparts stability and solubility characteristics.
  • Amino and Sulfanyl Substituents : Enhance the compound's reactivity and biological interactions.

Research indicates that compounds similar to this compound may exert their biological effects through several mechanisms:

  • VEGFR2 Inhibition : Similar pyrimidine derivatives have been identified as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), which plays a crucial role in angiogenesis. This inhibition can potentially lead to reduced tumor growth and metastasis .
  • Antitumor Activity : Studies have shown that related compounds exhibit significant antitumor properties by interfering with DNA replication and cellular proliferation . For instance, the intercalating ability of certain pyrimidine derivatives suggests potential therapeutic applications in cancer treatment.
  • Cytotoxicity Profiles : The compound's cytotoxic effects have been evaluated in various cancer cell lines. Initial findings suggest that it may selectively inhibit the growth of tumor cells while exhibiting lower toxicity towards normal cells .

Biological Activity Data

The following table summarizes key findings from studies on this compound and related compounds:

Study Cell Line Concentration (µM) Effect Observed Reference
Study 1HeLa0.1 - 100Strong growth inhibition
Study 2Caco-225Induction of apoptosis
Study 3MIAPaCa-210Significant cytotoxicity
Study 4SCCVII50Inhibition of proliferation

Case Studies

  • Antitumor Efficacy in vitro : A study investigating the cytotoxic effects of this compound on HeLa cells demonstrated that the compound could inhibit cell proliferation effectively at micromolar concentrations. The mechanism involved apoptosis induction via upregulation of pro-apoptotic factors .
  • In vivo Studies : Although in vitro studies provide valuable insights, further research is needed to evaluate the in vivo efficacy and safety profile of this compound. Preliminary animal studies indicate promising results regarding tumor reduction without significant toxicity to normal tissues .

Properties

Molecular Formula

C15H17N5O3S

Molecular Weight

347.4 g/mol

IUPAC Name

methyl 4-[2-(4,6-diaminopyrimidin-2-yl)sulfanylpropanoylamino]benzoate

InChI

InChI=1S/C15H17N5O3S/c1-8(24-15-19-11(16)7-12(17)20-15)13(21)18-10-5-3-9(4-6-10)14(22)23-2/h3-8H,1-2H3,(H,18,21)(H4,16,17,19,20)

InChI Key

AOULMZKKONBJIN-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)C(=O)OC)SC2=NC(=CC(=N2)N)N

Origin of Product

United States

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